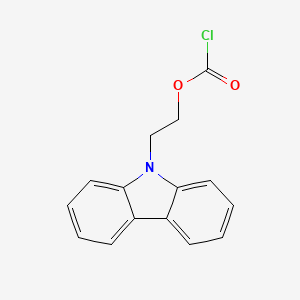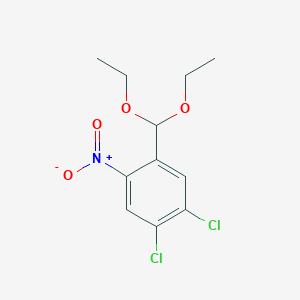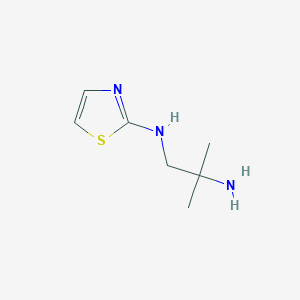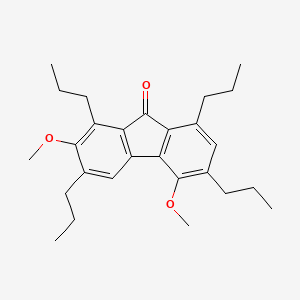
Agn-PC-0nener
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Agn-PC-0nener” is a hypothetical chemical compound that has garnered interest due to its unique properties and potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Agn-PC-0nener” involves multiple steps, starting with the preparation of its precursor molecules. The initial step typically involves the reaction of silver nitrate with a suitable organic ligand under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at a temperature range of 50-70°C. The resulting intermediate is then subjected to further reactions, including reduction and cyclization, to form the final compound.
Industrial Production Methods
On an industrial scale, the production of “this compound” involves the use of large-scale reactors and continuous flow processes. The key steps include the precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
“Agn-PC-0nener” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkyl halides
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
“Agn-PC-0nener” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic synthesis reactions, facilitating the formation of complex molecules.
Biology: In biological research, “this compound” is used as a probe to study cellular processes and interactions due to its unique fluorescence properties.
Industry: In industrial applications, “this compound” is used in the production of advanced materials, such as conductive polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of “Agn-PC-0nener” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise mechanism of action depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to “Agn-PC-0nener” include:
Silver nanoparticles: Known for their antimicrobial properties and applications in nanomedicine.
Silver nanowires: Used in flexible electronics and optoelectronic devices.
Silver complexes: Employed as catalysts in various chemical reactions.
Uniqueness
What sets “this compound” apart from these similar compounds is its unique molecular structure, which allows it to participate in a broader range of chemical reactions and exhibit diverse functionalities
Propiedades
Número CAS |
234765-08-3 |
|---|---|
Fórmula molecular |
C27H36O3 |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
2,5-dimethoxy-1,3,6,8-tetrapropylfluoren-9-one |
InChI |
InChI=1S/C27H36O3/c1-7-11-17-15-18(12-8-2)27(30-6)24-21-16-19(13-9-3)26(29-5)20(14-10-4)23(21)25(28)22(17)24/h15-16H,7-14H2,1-6H3 |
Clave InChI |
YGYRFKFDKDMJEL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C2=C1C(=O)C3=C2C=C(C(=C3CCC)OC)CCC)OC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


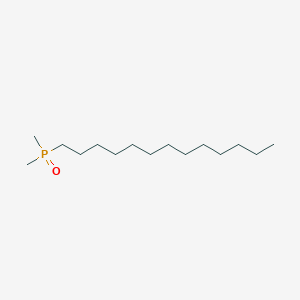
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
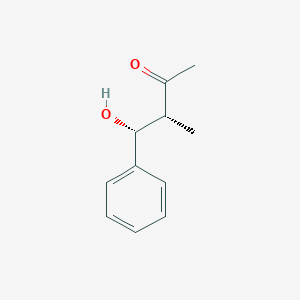

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol](/img/structure/B14258209.png)
![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
![1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine](/img/structure/B14258227.png)


